molecular formula C14H15F3N4O2 B7065083 N-[[4-[3-cyano-6-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methyl]acetamide

N-[[4-[3-cyano-6-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methyl]acetamide

Cat. No.: B7065083
M. Wt: 328.29 g/mol
InChI Key: MWGDAGZXHHWCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-[3-cyano-6-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methyl]acetamide: is a complex organic compound characterized by the presence of a cyano group, a trifluoromethyl group, and a morpholine ring

Properties

IUPAC Name

N-[[4-[3-cyano-6-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2/c1-9(22)19-7-11-8-21(4-5-23-11)13-10(6-18)2-3-12(20-13)14(15,16)17/h2-3,11H,4-5,7-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGDAGZXHHWCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(CCO1)C2=C(C=CC(=N2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[3-cyano-6-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methyl]acetamide typically involves multiple steps:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with the cyano and trifluoromethyl substituents. This can be achieved through various methods, including the reaction of appropriate precursors under controlled conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the pyridine intermediate.

    Acetylation: The final step involves the acetylation of the morpholine derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[[4-[3-cyano-6-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[[4-[3-cyano-6-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-[3-cyano-6-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methyl]acetamide: shares structural similarities with other pyridine and morpholine derivatives, such as:

Uniqueness

  • The unique combination of the cyano, trifluoromethyl, and morpholine groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.